Cas no 79212-67-2 (3-Fluorobiphenyl-4-acetonitrile)

3-Fluorobiphenyl-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-fluorobiphenyl-4-acetonitrile
- 3-Fluorobiphenyl-4-acetonitrile
-
- インチ: 1S/C14H10FN/c15-14-10-13(7-6-12(14)8-9-16)11-4-2-1-3-5-11/h1-7,10H,8H2
- InChIKey: IBLRXNVZKVSCJR-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CC#N)C1C=CC=CC=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 261
- トポロジー分子極性表面積: 23.8
- XLogP3: 3.3
3-Fluorobiphenyl-4-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011002948-1g |
3-Fluorobiphenyl-4-acetonitrile |
79212-67-2 | 97% | 1g |
$1504.90 | 2023-09-01 | |
Alichem | A011002948-500mg |
3-Fluorobiphenyl-4-acetonitrile |
79212-67-2 | 97% | 500mg |
$798.70 | 2023-09-01 | |
Alichem | A011002948-250mg |
3-Fluorobiphenyl-4-acetonitrile |
79212-67-2 | 97% | 250mg |
$499.20 | 2023-09-01 |
3-Fluorobiphenyl-4-acetonitrile 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
3-Fluorobiphenyl-4-acetonitrileに関する追加情報
3-Fluorobiphenyl-4-acetonitrile (CAS No. 79212-67-2): A Versatile Fluorinated Building Block in Modern Chemistry
3-Fluorobiphenyl-4-acetonitrile (CAS 79212-67-2) is a fluorinated aromatic compound that has gained significant attention in pharmaceutical and materials science research. This fluorobiphenyl derivative serves as a crucial intermediate in the synthesis of various bioactive molecules and functional materials. The presence of both fluorine substituent and acetonitrile group makes this compound particularly valuable for designing molecules with enhanced electronic properties and biological activity.
The growing demand for fluorinated organic compounds in drug discovery has positioned 3-Fluorobiphenyl-4-carbonitrile as an important building block. Recent studies highlight its utility in developing kinase inhibitors and other therapeutic agents, especially in the context of targeted cancer therapies. Researchers are particularly interested in how the fluorine atom at the 3-position influences the compound's metabolic stability and binding affinity to biological targets.
From a synthetic chemistry perspective, 3-Fluoro-4-biphenylacetonitrile offers multiple reactive sites for further functionalization. The nitrile group can be readily converted into various functional groups such as carboxylic acids, amides, or tetrazoles, while the fluorinated biphenyl core provides a rigid aromatic scaffold. This versatility explains why the compound appears in numerous patent applications related to organic electronics and pharmaceutical formulations.
The material science applications of 3-Fluorobiphenyl-4-ylacetonitrile have expanded significantly in recent years. Its incorporation into liquid crystal formulations and organic semiconductors has shown promising results, particularly for display technologies and organic photovoltaic devices. The fluorine substitution pattern in this compound helps fine-tune the electronic properties of resulting materials, affecting their charge transport characteristics and thermal stability.
Analytical characterization of 79212-67-2 typically involves advanced techniques such as NMR spectroscopy (notably 19F NMR), mass spectrometry, and X-ray crystallography. These methods confirm the compound's structural features and purity, which are critical for its applications in precision synthesis. The fluorine NMR chemical shift of this compound serves as a valuable diagnostic tool for researchers working with similar fluorinated systems.
Environmental and safety considerations for 3-Fluorobiphenyl-4-acetonitrile follow standard laboratory protocols for handling organic nitriles. While not classified as highly hazardous, proper ventilation and personal protective equipment are recommended when working with this compound. The fluorinated biphenyl structure demonstrates good stability under normal storage conditions, making it convenient for laboratory use and industrial applications.
The commercial availability of 3-Fluorobiphenyl-4-acetonitrile has improved in recent years due to growing demand from both academic and industrial researchers. Several specialty chemical suppliers now offer this compound in various quantities, with purity levels typically exceeding 97%. This accessibility has facilitated its adoption across multiple research areas, from medicinal chemistry to materials science.
Future research directions for CAS 79212-67-2 include exploring its potential in drug discovery programs targeting neurological disorders and inflammatory conditions. The compound's unique fluorine substitution pattern may offer advantages in blood-brain barrier penetration, a key consideration in CNS drug development. Additionally, materials scientists continue to investigate its incorporation into novel organic electronic devices with improved performance characteristics.
For synthetic chemists, 3-Fluorobiphenyl-4-acetonitrile represents a valuable template for structure-activity relationship studies. The ability to systematically modify both the biphenyl core and the acetonitrile moiety allows for the generation of diverse compound libraries. This approach has proven particularly useful in fragment-based drug discovery and the development of molecular probes for biological studies.
In summary, 3-Fluorobiphenyl-4-acetonitrile (CAS 79212-67-2) occupies an important niche in contemporary chemical research. Its dual functionality as both a fluorinated aromatic compound and a nitrile-containing intermediate makes it indispensable for various applications. As research into fluorinated compounds continues to expand, the significance of this versatile building block is likely to grow further, particularly in cutting-edge areas like targeted therapeutics and advanced materials development.
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